GLYCINE (1-13C)
Description
Properties
Molecular Weight |
76.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Glycine 1 13c
Chemical Synthesis Pathways for Carboxyl-Labeled Glycine (B1666218)
The industrial production of unlabeled glycine is typically achieved through two primary routes: the amination of chloroacetic acid and the Strecker amino acid synthesis. wikipedia.org These fundamental pathways can be adapted for the synthesis of GLYCINE (1-13C) by utilizing a 13C-labeled precursor.
The key to synthesizing GLYCINE (1-13C) is the introduction of a carbon-13 atom at the carboxyl position. Several established strategies accomplish this:
Amination of Labeled Chloroacetic Acid : This is a direct and widely used method. It involves the reaction of chloroacetic acid, specifically labeled with 13C at the carboxyl position ([1-13C]chloroacetic acid), with ammonia (B1221849). scielo.br The nucleophilic substitution reaction replaces the chlorine atom with an amino group, forming GLYCINE (1-13C). The critical starting material, [1-13C]chloroacetic acid, can be prepared through carboxylation reactions that employ 13C-labeled carbon dioxide. A patented industrial process describes a two-step ammonolysis in an alcohol phase (methanol or ethanol) that can be adapted for this purpose.
Strecker Synthesis : This classic method for amino acid synthesis can be modified to incorporate the 13C isotope. The synthesis starts with an aldehyde (formaldehyde for glycine), ammonia, and potassium cyanide. mdpi.com To achieve labeling at the C-1 position, 13C-labeled potassium cyanide (K13CN) is used. The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to yield the final 13C-carboxyl-labeled glycine.
Phthalimide-Based Synthesis : A variation of the Gabriel synthesis, which uses potassium phthalimide (B116566), is noted for its high yield in producing amino acids. scielo.br For isotopic labeling, a 13C-labeled reactant, such as ethyl [1-13C]bromoacetate, would be reacted with potassium phthalimide, followed by hydrolysis to release the desired GLYCINE (1-13C).
The following table summarizes the key synthetic strategies for incorporating the 13C isotope at the C-1 position of glycine.
| Synthesis Method | 13C-Labeled Precursor | Key Reaction |
| Amination of Haloacid | [1-13C]Chloroacetic acid | Ammonolysis |
| Strecker Synthesis | Potassium [13C]cyanide (K13CN) | Formation and hydrolysis of α-aminonitrile |
| Gabriel Synthesis Variant | Ethyl [1-13C]bromoacetate | Alkylation of phthalimide followed by hydrolysis |
| From Labeled Precursor | N-(diphenylmethylene) glycinyl camphor (B46023) sultam | Alkylation using a precursor made with K₂¹³CO₃ tandfonline.com |
Stereochemistry, which deals with the spatial arrangement of atoms in molecules, is a critical consideration in the synthesis of most amino acids, as they are chiral molecules existing as L- and D-enantiomers. However, glycine is unique among the common amino acids because it is achiral. libretexts.org Its side chain is a single hydrogen atom, meaning the α-carbon is not a stereocenter. libretexts.org
This achirality simplifies the synthesis of GLYCINE (1-13C) significantly.
No Chiral Resolution Needed : Since there are no enantiomers, the synthetic process does not require steps for chiral resolution or asymmetric synthesis to isolate a specific stereoisomer. This reduces the complexity and cost of production compared to chiral isotopically labeled amino acids.
Focus on Regioselectivity : The primary challenge in the synthesis of GLYCINE (1-13C) is not stereoselectivity but regioselectivity—ensuring the 13C label is incorporated exclusively at the C-1 (carboxyl) position and not at the C-2 (α-carbon) position.
While glycine itself is achiral, some advanced synthetic methods use chiral auxiliaries, such as camphor sultam, to produce other L-amino acids stereoselectively from a glycine-based precursor. tandfonline.com When these methods are used to prepare GLYCINE (1-13C), the final step involves cleaving the chiral auxiliary, yielding the achiral labeled glycine.
Enzymatic and Biotechnological Production Approaches for Isotopic Glycine
In addition to chemical synthesis, GLYCINE (1-13C) can be produced through biological pathways using enzymatic reactions or whole-cell systems. These methods leverage the natural metabolic networks of organisms.
The primary biosynthetic route to glycine in most organisms is from the amino acid serine. wikipedia.org This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) . wikipedia.orgresearchgate.netSerine + Tetrahydrofolate ⇌ Glycine + N⁵,N¹⁰-Methylene tetrahydrofolate + H₂O
This pathway can be exploited for isotopic labeling. By providing a 13C-labeled substrate to a biological system, one can produce labeled glycine. For example, feeding an organism or a cell culture with L-serine labeled at the C-1 position ([1-13C]L-serine) results in the production of [1-13C]glycine. nih.gov This conversion has been observed in diverse systems, from the silkworm Bombyx mori to human hepatoma cell lines. nih.govnih.gov
The feasibility of this approach depends on the metabolic activity of the chosen organism and the potential for isotopic scrambling, where the label is transferred to other molecules, diluting the enrichment in the target compound. portlandpress.com For instance, the interconversion between serine and glycine means that providing labeled glycine can also lead to the formation of labeled serine. nih.gov
Purification and Characterization of Isotopic Purity
Following synthesis, GLYCINE (1-13C) must be purified to remove unreacted precursors, byproducts, and solvents. Purification methods often involve crystallization, ion-exchange chromatography, and solvent washes with reagents like methanol. scielo.br
The crucial final step is to characterize the product to confirm its chemical identity and, most importantly, its isotopic purity and the specific position of the label. A combination of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is the definitive method for confirming that the isotopic label is located at the C-1 position. nih.gov The chemical shift of the 13C-enriched carboxyl carbon provides direct evidence of successful and regioselective labeling.
Mass Spectrometry (MS) : Mass spectrometry confirms the increase in molecular weight due to the presence of the 13C isotope. It is used to quantify the level of isotopic enrichment (the percentage of molecules that contain the 13C label).
Gas Chromatography-Mass Spectrometry (GC/MS) : This technique involves derivatizing the amino acid to make it volatile, separating it by gas chromatography, and then analyzing it by mass spectrometry. mdpi.com By analyzing the fragmentation patterns of the derivatized glycine, it is possible to determine the positional 13C enrichment. mdpi.com
High-Performance Liquid Chromatography (HPLC) coupled with Isotope Ratio Mass Spectrometry (IRMS) : This highly sensitive method provides precise measurement of the 13C/12C ratio. nih.govacs.org The sample is first purified by HPLC, and the effluent is then analyzed by IRMS to determine the isotopic enrichment with high accuracy. acs.org
The following table outlines the primary analytical methods used to verify the quality of synthesized GLYCINE (1-13C).
| Analytical Technique | Purpose | Key Findings |
| 13C NMR Spectroscopy | Confirms the position of the 13C label. | Detects a signal at the chemical shift corresponding to the carboxyl carbon. nih.gov |
| Mass Spectrometry (MS) | Determines molecular weight and isotopic enrichment. | Shows a mass peak at M+1 relative to unlabeled glycine. |
| GC/MS | Quantifies positional isotopic enrichment. | Analysis of mass fragments confirms enrichment at the C1 position. mdpi.com |
| HPLC-IRMS | Provides high-precision measurement of isotopic ratio. | Accurately quantifies the 13C/12C ratio to determine enrichment levels. nih.govacs.org |
Advanced Analytical Techniques for Glycine 1 13c and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Glycine Research
NMR spectroscopy is a cornerstone technique for investigating GLYCINE (B1666218) (1-13C). The presence of the 13C isotope at a specific position provides a unique spectral signature, enabling detailed studies of molecular structure, dynamics, and metabolic fate.
High-Resolution Solution-State 13C-NMR Applications
High-resolution solution-state 13C-NMR is instrumental in characterizing GLYCINE (1-13C) and its interactions in solution. The chemical shift of the 13C-labeled carboxyl carbon provides information about its local chemical environment. For instance, the 13C NMR spectrum of GLYCINE (1-13C) in an aqueous solution displays distinct resonances for the labeled carboxyl carbon (C1) and the alpha-carbon (C2). researchgate.net The C1 resonance appears as a triplet due to coupling with the two protons on C2. researchgate.net
Studies have utilized solution-state NMR to measure key parameters like spin-lattice relaxation times (T1) to understand the dynamics of glycine in solution. pnas.org Research has shown that the T1 value for the alpha-13C nucleus of glycine in tissue is about half of that in a free solution, a difference attributed to viscosity. nih.gov Furthermore, the nuclear Overhauser enhancement (NOE) for intracellular glycine indicates that the relaxation mechanism is predominantly dipolar, similar to its behavior in a free solution. nih.gov
| Parameter | Value in Tissue | Value in Free Solution | Reference |
| T1 of alpha-13C nucleus | 50% of free solution value | Baseline | nih.gov |
| T1 of carboxyl-13C nucleus | 67% of free solution value | Baseline | nih.gov |
| Nuclear Overhauser Enhancement | ~2.83 | Predominantly dipolar | nih.gov |
This table summarizes the comparative NMR relaxation parameters of glycine in tissue versus free solution.
Solid-State 13C-NMR for Structural and Dynamic Insights
Solid-state 13C-NMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), provides valuable information about the structure and dynamics of GLYCINE (1-13C) in its crystalline forms. escholarship.org Glycine is known to exist in different polymorphic forms (α, β, and γ), each exhibiting distinct 13C chemical shifts for the carbonyl carbon. blogspot.com The α-form resonates at approximately 176.5 ppm, while the γ-form appears at 174.6 ppm. blogspot.com This difference allows for the identification and quantification of different polymorphs in a sample. nsf.gov
The 13C chemical shift anisotropy (CSA) tensors, which describe the orientation dependence of the chemical shift, can be determined from solid-state NMR experiments. acs.orgnih.gov These tensors are sensitive to the local electronic environment and conformation. For glycine residues, the δ22 element of the carbonyl 13C CSA tensor is particularly sensitive to the C=O···H-N hydrogen bond length. acs.org Studies on polyglycine have shown that the tensor components differ significantly between different conformations, such as the antiparallel β-sheet (form I) and the 3-one-helix (form II). titech.ac.jp
| Polymorph | Carbonyl 13C Chemical Shift (ppm) | Reference |
| α-glycine | 176.5 | blogspot.com |
| γ-glycine | 174.6 | blogspot.com |
This table shows the distinct 13C chemical shifts for the carbonyl carbon in the α and γ polymorphs of glycine.
High-resolution solid-state 2H MAS NMR studies on fully deuterated glycine have also been used to determine quadrupole interaction parameters, which agree well with single-crystal 2H NMR measurements. researchgate.net These studies reveal how differences in the reorientation rate of the -N(+)D(3) group in the α and γ polymorphs affect the NMR spectra. researchgate.net
Dynamic Nuclear Polarization (DNP) Enhanced NMR Spectroscopy
Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances the sensitivity of NMR experiments, making it particularly useful for studying low-concentration metabolites in real-time. chemrxiv.orgrsc.orgresearchgate.net By hyperpolarizing GLYCINE (1-13C), researchers can achieve signal enhancements of several orders of magnitude, enabling the in vivo detection of metabolic processes. chemrxiv.orgnih.gov
Hyperpolarized [1-13C]glycine has been used in dissolution DNP (d-DNP) experiments to study metabolic pathways. chemrxiv.orgchemrxiv.org For instance, γ-glutamyl-[1-13C]glycine has been developed as a DNP NMR molecular probe to detect the activity of γ-glutamyl transpeptidase (GGT) in vivo. rsc.orgrsc.org The enzymatic conversion of this probe to [1-13C]glycine results in a detectable change in the 13C chemical shift. rsc.org DNP-enhanced NMR has also been employed to monitor the crystallization of glycine in confined spaces, revealing the formation of transient intermediate phases that would be otherwise undetectable. nih.gov
A significant challenge in DNP-NMR is the finite lifetime of the hyperpolarized state, which is governed by the spin-lattice relaxation time (T1). chemrxiv.orgresearchgate.net
Spin-Lattice Relaxation (T1) and its Impact on Signal Detection
The spin-lattice relaxation time (T1) is a critical parameter in 13C-NMR studies, especially in DNP experiments, as it dictates the time window available for signal detection. chemrxiv.orgresearchgate.net A longer T1 allows for a longer observation time of the hyperpolarized signal.
Research has focused on strategies to extend the T1 of 13C-labeled molecules. For GLYCINE (1-13C), it has been found that the T1 of the C-terminal carboxyl 13C is longer than that of amide carbonyl 13C in peptides. For example, in pentaglycine, the C-terminal 13C has a T1 of 24 ± 1 s at 9.4 T, which is significantly longer than that of the internal amide carbonyls. This is attributed to the increased local mobility of the C-terminus.
Deuteration of the α-carbon of the glycine residue ([1-13C]Gly-d2) has been shown to further increase the T1 time. chemrxiv.orgnih.gov For instance, the T1 of γ-Glu-[1-13C]Gly-d2 was found to be 61 s at 1.4 T, longer than the non-deuterated counterpart. nih.govresearchgate.net This is because replacing protons with deuterons, which have a smaller magnetic moment, reduces the contribution of dipole-dipole relaxation, a major relaxation mechanism. rsc.orgrsc.orgnih.govnih.gov
| Compound | T1 at 9.4 T (in D2O, 37°C) | T1 at 1.4 T | Reference |
| γ-Glu-[1-13C]Gly | 30 ± 1 s | 36 s | rsc.orgnih.gov |
| γ-Glu-[1-13C]Gly-d2 | 41 ± 1 s | 61 s | rsc.orgnih.gov |
| Pentaglycine (C-terminal 13C) | 24 ± 1 s | - |
This table presents a comparison of spin-lattice relaxation times (T1) for different glycine-containing compounds under various conditions.
The relationship between molecular weight and T1 is not always straightforward; local molecular motions play a significant role. chemrxiv.org This understanding has enabled the design of peptide-based DNP probes with sufficiently long T1 values for in vivo applications. chemrxiv.orgresearchgate.net
Mass Spectrometry (MS) Based Quantitation and Positional Enrichment
Mass spectrometry is a highly sensitive technique used for the quantification of GLYCINE (1-13C) and its metabolites, as well as for determining the positional enrichment of the 13C label. caymanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
GC-MS is a widely used technique for the analysis of amino acids and other small metabolites. wvu.eduresearchgate.net To make these non-volatile compounds suitable for GC analysis, they must first be derivatized to increase their volatility. Common derivatization methods for amino acids like glycine include trimethylsilylation (TMS) and acylation. wvu.edunih.gov
For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent that replaces acidic protons with nonpolar trimethylsilyl (B98337) groups. wvu.edu However, the derivatization of glycine can sometimes lead to the formation of multiple derivatives, such as di- and tri-trimethylsilyl derivatives, which can complicate analysis. wvu.edu A two-step derivatization using trimethylsilyl (TMS) and trifluoroacyl (TFA) has also been developed for the simultaneous analysis of organic acids, amino acids, and glycines. nih.gov Another approach involves the formation of N,S-ethoxycarbonyl methyl ester derivatives, which has been successfully applied to measure 13C enrichment in glutathione (B108866) and glycine. nih.gov
GC-MS analysis of TMS derivatives of [1-13C]glycine allows for the determination of positional 13C enrichment by analyzing the mass spectra of different fragments. mdpi.com This approach has been validated for the C1 and C2 positions of glycine_3TMS and has been applied to investigate key metabolic fluxes in plants, such as photorespiration. mdpi.com
| Derivatization Method | Key Features | Application | Reference |
| Trimethylsilylation (TMS) | Replaces acidic protons with TMS groups. Can produce multiple derivatives for glycine. | Metabolite profiling of amino acids. | wvu.edu |
| Two-step TMS-TFA | Silylation of carboxylic groups followed by trifluoroacylation of amino groups. | Simultaneous analysis of organic acids, amino acids, and glycines. | nih.gov |
| N,S-ethoxycarbonyl methyl ester | Forms stable derivatives for GC analysis. | Measurement of 13C enrichment in glutathione and glycine. | nih.gov |
This table outlines different derivatization methods for the GC-MS analysis of glycine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of Glycine (1-13C) and its metabolites within complex biological matrices. nih.govwellcomeopenresearch.org This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for identifying and quantifying specific labeled compounds in intricate samples like biofluids and tissue extracts. nih.govresearchgate.net
The process begins with the separation of metabolites using liquid chromatography. nih.gov For polar compounds like amino acids, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.govcsic.es Reversed-phase (RP) chromatography can also be utilized, sometimes in tandem with HILIC, to achieve comprehensive metabolic profiling. researchgate.netnih.gov In some applications, pre-column derivatization is used to improve chromatographic separation and detection sensitivity. wellcomeopenresearch.orgbiorxiv.org
Following chromatographic separation, the eluted compounds are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. csic.es The mass spectrometer then isolates the parent ion of the target metabolite, including the 13C-labeled version, and subjects it to fragmentation. The resulting fragment ions are unique to the molecule's structure, providing a high degree of confidence in identification. By monitoring specific parent-to-fragment ion transitions, LC-MS/MS allows for the precise quantification of Glycine (1-13C) and its downstream metabolites, even at low concentrations. wellcomeopenresearch.org
Recent research has demonstrated the use of LC-MS/MS for in-depth profiling of hydroxyl-containing metabolites after derivatization with 12C- and 13C-dansyl chloride, enabling relative quantification by comparing the peak intensities of the light and heavy isotopologues. acs.org This chemical isotope labeling approach significantly enhances the coverage and quantitative accuracy for specific sub-metabolomes. acs.org
Table 1: LC-MS/MS Parameters for Metabolite Analysis
| Parameter | Description | Common Settings |
| Chromatography | ||
| Column Type | Stationary phase used for separation. | HILIC, Reversed-Phase (e.g., C18) researchgate.netnih.gov |
| Mobile Phase | Solvents used to elute compounds. | Acetonitrile/water gradients with additives like formic acid or ammonium (B1175870) formate. |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.2-0.6 mL/min. nih.gov |
| Mass Spectrometry | ||
| Ionization Source | Method for creating ions from the analyte. | Electrospray Ionization (ESI) is common for polar metabolites. csic.es |
| Scan Mode | Manner of detecting ions. | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. |
| Polarity | Ion charge state detected. | Positive or negative mode, depending on the analyte. nih.govcsic.es |
This table provides a generalized overview of typical LC-MS/MS parameters; specific conditions are optimized for each study.
Isotope Ratio Mass Spectrometry (IRMS) for High Precision Abundance Measurements
For studies demanding the highest precision in determining the 13C/12C ratio, Isotope Ratio Mass Spectrometry (IRMS) is the technique of choice. osti.govresearchgate.net Unlike molecular mass spectrometry which measures the mass-to-charge ratio of intact molecules, IRMS measures the ratio of isotopic ions of a specific element after the sample has been converted into a simple gas, such as CO2 for carbon analysis. fmach.itresearchgate.net This approach provides exceptional accuracy and precision, making it invaluable for tracing the incorporation of Glycine (1-13C) into various metabolic pools at or near natural abundance levels. researchgate.netwvu.edu
When coupled with a liquid chromatography system (LC-IRMS), this technique allows for the compound-specific analysis of non-volatile molecules. researchgate.net The effluent from the LC column is directed to an interface where the separated analytes are quantitatively converted to CO2 gas, which is then introduced into the IRMS. researchgate.net This allows for the precise measurement of the 13C enrichment of individual metabolites derived from the Glycine (1-13C) tracer. researchgate.net
Research has utilized LC-IRMS to measure the incorporation of [1-13C]glycine into purines for the study of DNA synthesis rates. acs.org In this application, DNA was hydrolyzed to nucleosides, separated by HPLC, and the 13C enrichment of deoxyadenosine (B7792050) and deoxyguanosine was measured by IRMS, demonstrating the utility of this method for tracking the metabolic fate of the labeled glycine. acs.org
Table 2: Comparison of Mass Spectrometry Techniques for 13C Analysis
| Feature | LC-MS/MS | LC-IRMS |
| Principle | Measures mass-to-charge ratio of intact molecular and fragment ions. | Measures the ratio of stable isotopes (e.g., 13C/12C) in a gas (CO2). fmach.it |
| Primary Use | Identification and quantification of specific labeled and unlabeled compounds in complex mixtures. nih.gov | High-precision measurement of isotope ratios for flux analysis and tracing studies. researchgate.netwvu.edu |
| Precision | Lower isotopic precision. | High isotopic precision (e.g., per mil level). wvu.edu |
| Sample State for MS | Ionized molecules in the gas phase. | Simple gas (e.g., CO2) after combustion/oxidation. fmach.it |
| Information Provided | Structural information (from fragmentation) and concentration. | Isotopic enrichment or abundance ratio. osti.gov |
This table summarizes the key differences between LC-MS/MS and LC-IRMS in the context of Glycine (1-13C) analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable tool in the analysis of biomolecules. msesupplies.com In this technique, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. msesupplies.com
While traditionally used for the analysis of large molecules like proteins and peptides, MALDI-TOF MS has found applications in the analysis of smaller molecules and in metabolic profiling. msesupplies.complos.orgnih.gov Its speed and high throughput make it suitable for rapid screening. For Glycine (1-13C) studies, MALDI-TOF MS can be used to detect the parent compound and its metabolites, with the +1 Da mass shift clearly indicating the presence of the 13C label.
Recent advancements and applications of MALDI-TOF MS include its use in generating protein fingerprints to differentiate agricultural and processing conditions of foods and for the rapid identification of microorganisms. ub.edumdpi.com The processing of MALDI-TOF mass spectra often involves steps like smoothing, baseline subtraction, normalization, and alignment to ensure data quality and comparability across samples. ub.edu
Chromatographic Separations Prior to Spectroscopic Analysis
Effective chromatographic separation is a critical prerequisite for accurate spectroscopic analysis of Glycine (1-13C) and its metabolites, particularly in complex biological samples. nih.govbiorxiv.org The primary goal of chromatography is to resolve individual compounds from the mixture before they enter the mass spectrometer, thereby reducing ion suppression and enabling unambiguous identification and quantification. researchgate.net
Several liquid chromatography techniques are employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): This method is particularly well-suited for separating highly polar compounds like amino acids, organic acids, and sugar phosphates, which are central to many metabolic pathways involving glycine. nih.govcsic.es HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. csic.es
Reversed-Phase (RP) Liquid Chromatography: RP-LC is a workhorse in metabolomics, separating compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. csic.es While less effective for very polar compounds that elute in the void volume, it is excellent for a wide range of metabolites. researchgate.net
Ion-Exchange Chromatography (IC): This technique separates molecules based on their net charge and is highly effective for ionic species, including amino acids and organic acids. nih.gov Anion-exchange chromatography, for instance, has been successfully coupled with high-resolution mass spectrometry for detailed metabolic tracer studies. nih.gov
In a recent study profiling free amino acids in plant tissues, ultra-high-performance liquid chromatography (UHPLC) in a reversed-phase setup was used to separate amino acids after derivatization. biorxiv.org Glycine (1-13C) was used as an internal standard to normalize the data, highlighting the importance of isotopically labeled standards in quantitative chromatographic methods. biorxiv.org The choice of chromatographic method is crucial and is often tailored to the specific class of metabolites being targeted. wellcomeopenresearch.orgnih.gov
Applications of Glycine 1 13c in Metabolic Pathway Elucidation Non Human Clinical Models
Elucidating One-Carbon Metabolism Pathways
One-carbon (1C) metabolism is a fundamental network of interconnected pathways essential for the biosynthesis of nucleotides, amino acids, and for maintaining cellular methylation capacity. creative-proteomics.comnih.gov GLYCINE (B1666218) (1-13C) is instrumental in studying this network, as glycine is a central player, both donating and receiving one-carbon units. creative-proteomics.com Isotope tracing with GLYCINE (1-13C) allows for the dynamic analysis of carbon flow through the folate and methionine cycles. creative-proteomics.com
Tracing Carbon Flow into Purine (B94841) Biosynthesis (De Novo Pathway)
The de novo synthesis of purines, the building blocks of DNA and RNA, directly incorporates the entire glycine molecule into what will become the C4, C5, and N7 atoms of the purine ring. nih.gov When GLYCINE (1-13C) is used, the ¹³C label is specifically incorporated into the C5 position of the purine ring. nih.gov However, the metabolic fate of glycine's other carbons is also crucial. The C2 carbon of glycine, for instance, can be shuttled into the one-carbon pool via the Glycine Cleavage System (GCS) and subsequently used for the synthesis of other parts of the purine ring, namely the C2 and C8 positions. mdpi.comresearchgate.net
In a study using the human hepatoma cell line (Hep G2), researchers utilized [1-¹³C]glycine to track its incorporation into purines as a method to measure DNA synthesis rates. acs.orgacs.orgnih.gov The ¹³C label was successfully detected in the purine nucleosides deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) after hydrolysis of the DNA, confirming the direct flow of glycine's carbon into the purine biosynthesis pathway. acs.orgnih.gov As expected, the pyrimidine (B1678525) deoxythymidine (dT), which does not incorporate glycine in its biosynthesis, showed no ¹³C enrichment. acs.orgnih.gov
| Cell Line | Labeled Precursor | Measured Metabolites | Key Finding | Reference(s) |
| Hep G2 | [1-¹³C]glycine | Deoxyadenosine (dA), Deoxyguanosine (dG) | ¹³C enrichment was observed in dA and dG, demonstrating the incorporation of glycine's carbon into the purine backbone. | acs.org, acs.org, nih.gov |
| Human Hepatoma Cells | [2-¹³C]glycine | Deoxyadenine (dA), Deoxyguanosine (dG) | The 2-carbon of glycine was incorporated into M+3 species of purines, indicating its entry into the one-carbon pool via GCS and subsequent use in purine synthesis. | mdpi.com, researchgate.net, nih.gov |
Investigations into Serine and Methionine Cycle Interconversions
The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a reversible reaction central to one-carbon metabolism. mdpi.com This reaction connects glycine metabolism directly to the folate and methionine cycles. The Glycine Cleavage System (GCS) in the mitochondria breaks down glycine, producing a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govresearchgate.net This one-carbon unit can then be used for various biosynthetic processes, including the synthesis of methionine. mdpi.com
Studies in Chinese hamster ovary (CHO) cells using [1-¹³C]glycine helped to delineate the roles of cytosolic and mitochondrial SHMT. nih.gov The flux from glycine to serine was similar in cells with and without mitochondrial SHMT, indicating the primary role of the cytosolic enzyme in this direction. nih.gov Conversely, tracing experiments with labeled serine demonstrated that mitochondrial SHMT is crucial for the conversion of serine to glycine. nih.gov In rodent models, stable isotope tracing with uniformly labeled ¹³C₂ glycine revealed that in fatty liver disease, there is an enhanced conversion of glycine to serine, leading to glycine depletion. biorxiv.org
Furthermore, research in human hepatoma cell lines using [2-¹³C]glycine has shown that the GCS-derived one-carbon unit can be incorporated into methionine. mdpi.comnih.gov The detection of M+1 labeled methionine confirms that the ¹³C from the second carbon of glycine is transferred to THF, used to form 5-methyl-THF, and subsequently used by methionine synthase to remethylate homocysteine into methionine. mdpi.com
Analysis of Amino Acid Interconversions and Turnover
GLYCINE (1-13C) is a valuable tool for measuring the rates of amino acid interconversion and whole-body turnover. By tracking the dilution of the ¹³C label in the body's glycine pool over time, researchers can calculate the rate at which new, unlabeled glycine is being produced and consumed.
Glycine Cleavage System (GCS) Activity and Reverse Reactions in Cellular Systems
The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex that catalyzes the oxidative degradation of glycine into CO₂, ammonia (B1221849) (NH₃), and a one-carbon unit transferred to tetrahydrofolate (THF). researchgate.netnih.gov The reaction is: Glycine + THF + NAD⁺ ⇌ 5,10-CH₂-THF + CO₂ + NH₃ + NADH + H⁺ researchgate.net
Using [1-¹³C]glycine allows for a direct, non-invasive measurement of GCS activity in vivo. nih.govnih.gov When GLYCINE (1-13C) is administered, the GCS cleaves the molecule, releasing the labeled carboxyl carbon as ¹³CO₂. This ¹³CO₂ can be measured in exhaled breath, and its rate of appearance provides a quantitative measure of whole-body GCS flux. nih.gov This method has been proposed as a diagnostic tool for conditions like nonketotic hyperglycinemia, a metabolic disorder caused by deficient GCS activity. nih.govucl.ac.uk Studies have shown that GCS activity is significantly higher in pluripotent stem cells compared to somatic cells, highlighting its role in cellular proliferation and differentiation. life-science-alliance.org
The GCS reaction is also reversible in vitro and in vivo, meaning it can synthesize glycine from a one-carbon unit, CO₂, and ammonia. nih.govresearchgate.net Studies in the yeast Komagataella phaffii have demonstrated this reverse activity, showing that the GCS can function as a CO₂-fixation pathway. biorxiv.org
Role in Glutathione (B108866) Synthesis and Metabolism in Model Organisms
Glutathione (GSH) is a critical antioxidant synthesized from three amino acids: glutamate, cysteine, and glycine. GLYCINE (1-13C) can be used to trace the rate of GSH synthesis and turnover. nih.gov When cells are supplied with labeled glycine, the ¹³C atom is incorporated into the newly synthesized GSH pool. By measuring the rate of ¹³C enrichment in GSH over time, the fractional synthesis rate (FSR) can be determined. eur.nl
This technique has been applied in various non-human models. In piglets, infusion of [¹³C]glycine was used to calculate the FSR of GSH in red blood cells. nih.gov In a mouse model of mammary tumors, the uptake of labeled glycine and its subsequent conversion to glutathione was mapped within the tumor tissue, providing spatial information on metabolic activity. nih.gov Studies in rats have also used labeled glycine to investigate GSH metabolism in the liver, demonstrating that this method can detect perturbations in GSH synthesis caused by oxidative stress. nih.gov These studies establish the utility of glycine tracers for assessing antioxidant defense mechanisms in different physiological and pathological states. nih.govnih.gov
| Model Organism | Tracer | Tissue/Cell Type | Measured Parameter | Key Finding | Reference(s) |
| Piglets | [¹³C]glycine | Red Blood Cells | Glutathione (GSH) Fractional Synthesis Rate | Calculated an FSR of 60%/day for red blood cell GSH. | nih.gov |
| Rats | [2-¹³C]glycine | Liver | Glutathione (GSH) Synthesis Rate | Demonstrated the ability to detect and quantify endogenously produced ¹³C-GSH, showing altered flux in models of oxidative stress. | nih.gov |
| Rabbits | [1-¹³C]-cysteine | Whole Blood, Liver, Lung, Kidney | Glutathione (GSH) Synthesis Rate | Burn injury reduced GSH concentrations and fractional synthesis rates in the liver and lung. | oup.com |
| Mice | [¹³C,¹⁵N]-glycine | Mammary Tumors | Glycine uptake and conversion to GSH | Mapped the spatial distribution of glycine metabolism and GSH synthesis within tumors. | nih.gov |
Assessment of Deoxyribonucleic Acid (DNA) Synthesis Rates in Cell Lines
A novel and significant application of GLYCINE (1-13C) is the measurement of DNA synthesis rates, a fundamental indicator of cellular proliferation. acs.orgacs.orgnih.gov This method provides a non-radioactive, non-toxic alternative to traditional techniques that use [³H]thymidine or bromodeoxyuridine. acs.org The principle relies on the de novo purine biosynthesis pathway, which incorporates glycine into the purine rings of deoxyadenosine (dA) and deoxyguanosine (dG). acs.org
In a key study using the Hep G2 human hepatoma cell line, cells were cultured in a medium containing [1-¹³C]glycine. acs.orgacs.orgnih.gov At various time points, DNA was extracted and hydrolyzed into its constituent nucleosides. The incorporation of the ¹³C label into dA and dG was then measured using high-performance liquid chromatography coupled with isotope ratio mass spectrometry (HPLC/CRI/IRMS). acs.orgnih.gov
The results showed a time-dependent increase in the ¹³C/¹²C ratio in both dA and dG, which directly reflected the rate of new DNA synthesis and correlated with the logarithmic growth of the cell culture. acs.orgacs.org The doubling time of the cells calculated from the isotope enrichment data was in good agreement with results from direct cell counts and [³H]thymidine incorporation assays. acs.orgacs.orgnih.gov This stable isotope method offers a highly sensitive and selective approach for quantifying cell proliferation rates in vitro. acs.orgnih.gov The glycine exchange rate in cancer cell lines has also been shown to be significantly correlated with both the proliferation rate and the DNA synthesis rate. researchgate.net
| Cell Line | Experimental Approach | Measured Isotope Incorporation | Calculated Parameter | Key Finding | Reference(s) |
| Hep G2 | Continuous labeling with [1-¹³C]glycine | ¹³C enrichment in deoxyadenosine (dA) and deoxyguanosine (dG) | Cell doubling time | Doubling time calculated from ¹³C enrichment matched results from traditional methods (cell counts, [³H]thymidine). | acs.org, acs.org, nih.gov |
| Hep G2 | Pulse-chase experiment with [1-¹³C]glycine | Washout of ¹³C from dA and dG | Cell doubling time | The rate of label washout also provided an accurate measure of the cell doubling time. | acs.org, acs.org |
Contributions to Understanding Protein Turnover Dynamics in Experimental Systems
GLYCINE (1-13C) has been instrumental in dissecting the complex processes of protein synthesis and degradation, collectively known as protein turnover. By introducing this labeled amino acid into experimental systems, researchers can monitor its incorporation into newly synthesized proteins and its release during protein breakdown. These studies provide critical insights into how different physiological and pathological conditions affect protein metabolism.
Stable isotope tracers like GLYCINE (1-13C) are foundational to the non-invasive measurement of whole-body and tissue-specific protein turnover. nih.govnih.gov The principle involves introducing the labeled glycine and then measuring its enrichment in various biological compartments, such as plasma amino acids and tissue proteins. nih.gov This approach has been applied across different species to understand the dynamics of protein metabolism. For instance, studies in dogs have utilized glycine isotopes to evaluate protein turnover, providing valuable data for comparative physiology and nutritional science. plos.org
The rate of protein synthesis can be determined by measuring the rate of incorporation of [1-¹³C]glycine into proteins over time. Conversely, the rate of protein degradation can be inferred from the dilution of the isotopic label in the free amino acid pool by unlabeled glycine released from protein breakdown. These measurements have been crucial in understanding how factors like diet and physiological state influence protein balance in organisms.
Table 1: Research Findings on GLYCINE (1-13C) in Protein Turnover Studies
| Experimental Model | Key Finding | Research Focus |
| Cultured Human Fibroblasts and Myocytes | Quantification of DNA synthesis from different pathways. acs.org | DNA Synthesis Rates |
| Escherichia coli | Glycine supplementation increased maximum specific growth rate and cell yield. researchgate.net | Bacterial Growth and Metabolism |
| Senior Dogs | Comparison of different isotope methods for determining whole-body protein turnover. plos.org | Protein Metabolism Evaluation |
| Human Muscle Biopsy | Essential amino acids, but not nonessential ones, stimulate the incorporation of tracer amino acids into muscle protein. physiology.org | Muscle Protein Synthesis |
Mechanistic Enzymology Studies Using Positional Isotope Labeling
The specific placement of the ¹³C label in GLYCINE (1-13C) makes it an invaluable tool for probing the mechanisms of enzyme-catalyzed reactions. By tracking the fate of the labeled carbon atom, researchers can elucidate reaction pathways, identify transient intermediates, and measure the kinetic parameters of enzymatic processes.
Probing Reaction Mechanisms and Intermediate Formation
Positional isotope labeling with GLYCINE (1-13C) allows for the detailed investigation of reactions involving the carboxyl group of glycine. A prime example is the study of the glycine cleavage system (GCS), a mitochondrial enzyme complex that catalyzes the degradation of glycine. escholarship.orgmdpi.com In this reaction, the carboxyl group of glycine is released as carbon dioxide (CO₂). By using [1-¹³C]glycine, the evolved ¹³CO₂ can be readily detected and quantified, confirming the origin of the carbon atom and allowing for the measurement of GCS activity under various conditions. researchgate.net
Furthermore, studies on enzymes like pyruvate (B1213749) formate-lyase have utilized ¹³C-labeled glycine to identify the specific glycine residue that forms a stable free radical essential for catalysis. pnas.org Electron paramagnetic resonance (EPR) spectroscopy of the enzyme substituted with [1-¹³C]glycine helped to pinpoint the location of the radical, providing critical structural and mechanistic insights. pnas.org
Kinetic Isotope Effect Studies with 13C-Glycine
The kinetic isotope effect (KIE) is a powerful tool in enzymology for determining the rate-limiting steps of a reaction and for elucidating the structure of transition states. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.
For instance, studies on dialkylglycine decarboxylase have measured the [1-¹³C] kinetic isotope effect to support a concerted mechanism for decarboxylation. nih.gov Similarly, investigations into the glycine decarboxylase complex have revealed that carbon isotope effects are sensitive to reaction conditions such as pH, indicating that the rate-limiting step can vary depending on the cellular environment. researchgate.netnih.gov Computational studies have also explored the ¹²C/¹³C kinetic isotope effect in models of protein secondary structure unfolding, demonstrating the broad applicability of this technique. mdpi.com
Table 2: Kinetic Isotope Effect (KIE) Data from Studies with 13C-Labeled Substrates
| Enzyme/System | Substrate | KIE Value | Implication |
| Dialkylglycine Decarboxylase | [1-¹³C]AIB | 1.043 ± 0.003 (steady-state) | Supports a rate-limiting, concerted decarboxylation mechanism. nih.gov |
| Glycine Decarboxylase Complex | Glycine | Varies with pH (e.g., ~10-13‰ at pH 7.0-7.4) | The rate-limiting step is dependent on reaction conditions. researchgate.net |
| Pyruvate Formate-Lyase | [1-¹³C]Glycine | - | Used to assign the radical to C-2 of a glycine residue via EPR. pnas.org |
| Beta-Sheet Polyglycine Dimers (Computational) | Polyglycine | ¹²C/¹³C KIE calculated | Provides theoretical framework for understanding isotope effects in protein unfolding. mdpi.com |
Computational and Modeling Approaches in 13c Glycine Tracer Studies
Metabolic Flux Analysis (MFA) with GLYCINE (B1666218) (1-13C)
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. sci-hub.se When using GLYCINE (1-13C) as a tracer, MFA allows researchers to map the flow of the labeled carbon atom through interconnected metabolic pathways, providing a detailed snapshot of cellular physiology. creative-proteomics.comnih.gov This quantitative map is generated by developing a mathematical model of the cell's metabolic network and fitting it to experimentally measured labeling patterns and extracellular flux rates. vanderbilt.edunih.gov
Isotopic steady-state 13C-MFA is the most established approach for flux quantification. oup.com This framework operates under the assumption that the system is in both a metabolic and isotopic steady state. oup.commit.edu This means that intracellular metabolite concentrations are constant, and the isotopic labeling patterns of these metabolites no longer change over time. oup.commit.edu
The core of steady-state MFA involves a model that includes:
A Stoichiometric Network: A detailed map of the biochemical reactions occurring within the cell, including the specific carbon atom transitions for each reaction. sci-hub.seosti.gov
Mass Balances: A system of equations that ensures the production and consumption rates for each intracellular metabolite are balanced, resulting in zero net accumulation. sci-hub.se
Isotopomer Balances: Equations that track the flow of the 13C label from GLYCINE (1-13C) through the network, predicting the mass isotopomer distributions (MIDs) of various metabolites as a function of the intracellular fluxes. nih.gov
By minimizing the difference between the experimentally measured MIDs (typically from proteinogenic amino acids or intracellular metabolites) and the MIDs predicted by the model, the unknown metabolic fluxes can be estimated. nih.gov This parameter estimation is a computationally intensive, non-linear regression problem. vanderbilt.edu While powerful, a key limitation is the requirement for isotopic equilibrium, which can be slow to achieve in organisms with slow turnover rates, such as mammalian cells. nih.gov
For biological systems where reaching an isotopic steady state is impractical, Isotopically Non-Stationary MFA (INST-MFA) offers a powerful alternative. nih.govnih.gov This method is applied to systems at a metabolic steady state but analyzes data from the transient phase before isotopic equilibrium is reached. nih.gov This significantly shortens the required experimental time. nih.gov
INST-MFA has several advantages:
Applicability to Slow-Growing Systems: It is particularly well-suited for analyzing metabolism in mammalian cells and autotrophic organisms, which have slow dynamics. nih.govnih.govpnas.org
Increased Data Richness: Analyzing the time-course of isotopic labeling provides additional constraints for the model, which can improve the precision of flux estimates. nih.gov
Metabolite Pool Size Estimation: The dynamic nature of the data allows for the estimation of intracellular metabolite pool sizes, integrating metabolomics with flux analysis. vanderbilt.edu
The computational framework for INST-MFA is more complex than its steady-state counterpart, as it involves solving a system of ordinary differential equations to model the dynamic changes in metabolite labeling over time. researchgate.net This approach has been successfully used to map fluxes in complex systems, including photoautotrophic metabolism in plants. pnas.org
The widespread adoption of 13C-MFA has been driven by the development of sophisticated and user-friendly software packages. vanderbilt.edunih.gov These tools automate the complex calculations required for flux estimation, statistical analysis, and experimental design. vanderbilt.edu The calculations are often based on the Elementary Metabolite Units (EMU) framework, which significantly reduces the computational complexity of tracking isotopomer balances. nih.govnih.gov
Several software packages are available to facilitate both steady-state and non-stationary MFA. While many were initially developed for tracers like glucose, their underlying algorithms are applicable to experiments using GLYCINE (1-13C).
Network Reconstruction and Pathway Modeling Based on Isotopic Data
Isotopic tracer data, including from GLYCINE (1-13C), is invaluable for the reconstruction and validation of metabolic network models. royalsocietypublishing.orgacs.org While genome sequencing can predict the presence of metabolic genes, it does not confirm their functional activity. Isotope tracing provides direct evidence of pathway activity by tracking the flow of labeled atoms through specific reaction sequences. royalsocietypublishing.org
This process involves:
Hypothesizing a Network Model: An initial metabolic network is constructed based on genomic data and existing biochemical knowledge. osti.gov
Tracer Experiment: A 13C-labeling experiment is performed using a tracer like GLYCINE (1-13C).
Data Analysis: The labeling patterns of key metabolites are measured.
Model Validation: The experimental labeling patterns are compared against the patterns predicted by the model. Discrepancies between the experimental and predicted data can reveal missing reactions, incorrect pathway assumptions, or novel metabolic routes. royalsocietypublishing.orgacs.org
For instance, tracing the 13C from GLYCINE (1-13C) into metabolites like serine or purines can confirm the activity of one-carbon metabolism pathways. nih.gov This approach has been used to discover new enzyme functions and to correct mis-annotated pathways in metabolic databases. royalsocietypublishing.org By integrating isotopic data, researchers can build more accurate and context-specific models of metabolism. acs.org
Integration of Multi-Omics Data with 13C-Tracer Analysis
To achieve a comprehensive, systems-level understanding of metabolism, data from 13C-tracer studies are increasingly being integrated with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite concentrations). sci-hub.sebiorxiv.org
Fluxes determined through MFA represent the functional output of a metabolic network. royalsocietypublishing.org Correlating this flux data with gene and protein expression levels can uncover regulatory mechanisms that control metabolic activity. royalsocietypublishing.orgbiorxiv.org For example, a combined analysis of transcriptomics and 13C-metabolomics data in human T cells revealed key metabolic checkpoints that govern cell differentiation and exhaustion. frontiersin.org
This integrative approach allows researchers to:
Build Condition-Specific Models: Transcriptomic data can be used to constrain genome-scale metabolic models, creating models that are specific to a particular cell type or condition. biorxiv.org
Identify Regulatory Hotspots: By linking changes in gene expression to changes in metabolic fluxes, researchers can identify key enzymes or pathways that are under transcriptional control.
Gain Deeper Mechanistic Insight: Combining flux data with metabolomics can reveal how metabolite concentrations influence reaction rates and pathway utilization.
The integration of multi-omics data with flux analysis using tracers like GLYCINE (1-13C) provides a powerful framework for moving beyond a simple description of metabolic fluxes to a deeper understanding of how these fluxes are regulated and controlled within the complex cellular system. biorxiv.org
Compound Name Reference Table
Emerging Research Directions and Methodological Innovations
Development of Novel ¹³C-Glycine Derived Probes for Enhanced Signal Detection
A significant area of innovation lies in the chemical modification of ¹³C-glycine to create novel molecular probes with superior detection characteristics, particularly for hyperpolarized ¹³C Magnetic Resonance Imaging (MRI). Hyperpolarized MRI is a powerful technique for imaging metabolism in real-time, but its effectiveness is often limited by the short lifetime of the hyperpolarized signal, which decays according to the spin-lattice relaxation time (T₁). nih.gov Therefore, strategies to prolong the T₁ of ¹³C-labeled substrates like glycine (B1666218) are of paramount importance.
One of the most effective strategies to increase the T₁ of ¹³C-labeled molecules is the substitution of neighboring protons (¹H) with deuterium (B1214612) (²H). chemrxiv.org This is because the primary relaxation mechanism for ¹³C nuclei often involves dipole-dipole interactions with directly attached protons. Replacing these protons with deuterium, which has a smaller gyromagnetic ratio, significantly reduces this relaxation pathway, thereby extending the T₁ and the lifetime of the hyperpolarized signal. chemrxiv.org
A robust and selective late-stage deuteration method has been successfully applied to [1-¹³C]glycine. nih.gov This process involves incubating the ¹³C-enriched substrate in deuterium oxide (D₂O) in the presence of a ruthenium catalyst, leading to efficient deuterium incorporation at the C2 position. nih.gov This modification resulted in [1-¹³C,2-²H₂]glycine, a probe with a significantly longer T₁ compared to its non-deuterated counterpart. nih.gov Research has shown that for [1-¹³C]glycine, deuterium labeling can increase the T₁ by approximately 25% at a magnetic field strength of 3 Tesla (T). nih.gov
Further studies have explored the impact of placing a deuterated, ¹³C-labeled glycine residue at the C-terminus of peptides. researchgate.net This research revealed that the C-terminal [1-¹³C]Gly-d₂ residue provides a sufficiently long T₁ for biological applications, even within oligopeptides. chemrxiv.orgresearchgate.net This finding is significant because it expands the potential use of hyperpolarized probes beyond small molecules to more complex peptides, such as in the development of ¹³C-glutathione as a DNP NMR probe with a long T₁. researchgate.net
| Substrate | T₁ Increase with Deuteration (%) | Reference |
|---|---|---|
| [1-¹³C]glycine | +25% | nih.gov |
| [1-¹³C]alanine | +26% | nih.gov |
| [1-¹³C]valine | +29% | nih.gov |
| [1-¹³C]serine | +22% | nih.gov |
| [1-¹³C]lactate | +16% | nih.gov |
Application in Complex Biological Systems and Co-Culture Models (Non-Clinical)
The use of Glycine (1-¹³C) and other isotopically labeled forms of glycine extends to the study of metabolism in complex, non-clinical biological systems. These include whole organisms like plants and sophisticated in vitro co-culture models that mimic intercellular metabolic interactions.
In plant biology, for instance, ¹³C-glycine labeling has been used to probe the metabolism of soybean (Glycine max) seedlings. researchgate.net Such studies help to elucidate how seed reserves are broken down and interconverted to provide carbon skeletons for growth and energy. Experiments using ¹³C-glycine have suggested that enzymes typically associated with photorespiration, such as glycine decarboxylase and serine hydroxymethyltransferase, may also be functional in non-photosynthetic, heterotrophic tissues. researchgate.net
In the realm of microbial and cellular biology, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is being adapted for co-culture systems. nih.gov Traditionally, ¹³C-MFA has been applied to single-cell-type monocultures. However, a novel approach allows for the simultaneous determination of metabolic flux distributions in multiple species within a co-culture without the need for physical separation of the cells or proteins. nih.gov This methodology can estimate species-specific metabolic fluxes and the exchange of metabolites between different species by analyzing the isotopic labeling of the total biomass. nih.gov While many studies use labeled glucose, the principles are directly applicable to labeled amino acids like glycine to trace specific pathways.
Furthermore, tracing the metabolic fate of glycine's carbon atoms provides critical insights into one-carbon (1C) metabolism. Studies using [2-¹³C]glycine in human hepatoma cell lines have tracked the incorporation of the labeled carbon into serine, deoxythymidine (dTMP), and methionine. nih.gov This research helps to understand the contribution of the mitochondrial glycine cleavage system (GCS) to the cytosolic 1C pool, which is vital for the biosynthesis of nucleotides and for methylation reactions. nih.govescholarship.org
Future Prospects in Isotope-Resolved Metabolomics and Fluxomics
The application of Glycine (1-¹³C) is poised for significant expansion within the fields of isotope-resolved metabolomics and metabolic flux analysis (MFA). creative-proteomics.com ¹³C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes, providing a detailed snapshot of cellular activity under specific conditions. creative-proteomics.comresearchgate.net By supplying ¹³C-labeled substrates like glycine and measuring the ¹³C patterns in downstream metabolites (such as protein-bound amino acids), researchers can computationally estimate the rates of reactions throughout the metabolic network. researchgate.netfrontiersin.org
Future advancements will likely focus on several key areas:
Dynamic ¹³C-MFA: Moving beyond steady-state analysis, dynamic flux analysis will use the time-course of ¹³C-labeling in free intracellular metabolites to capture the changing metabolic state of cells. This is particularly important for understanding transient cellular responses to stimuli.
Spatially-Resolved MFA: There is a growing need to understand metabolic heterogeneity within tissues and organs. Combining ¹³C-labeling with advanced imaging techniques could provide spatially resolved flux maps. Methodologies using peptide mass distributions (PMDs) instead of just amino acid measurements are being explored to retain spatial or temporal information in complex samples. nih.gov
Genome-Scale Flux Analysis: Integrating ¹³C-labeling data with genome-scale metabolic models (GEMs) improves the accuracy and scope of flux predictions. frontiersin.org This approach, sometimes called two-scale ¹³C MFA (2S-¹³C MFA), uses ¹³C constraints for the core metabolism while maintaining the stoichiometric breadth of the entire network, providing a more comprehensive view of cellular physiology. frontiersin.org
Integrated Multi-Omics: The future of fluxomics lies in its integration with other 'omics' data (genomics, transcriptomics, proteomics). By combining flux data obtained using tracers like Glycine (1-¹³C) with information on gene and protein expression, researchers can build more sophisticated models to understand metabolic regulation on a systems level.
These advancements will continue to refine our understanding of metabolism, with Glycine (1-¹³C) serving as a critical tool for tracing the intricate flow of carbon through the central metabolic pathways of life.
Q & A
Basic Research Questions
Q. How is GLYCINE (1-13C) synthesized and characterized for isotopic purity?
- Methodological Answer : Synthesis typically involves isotope-enriched precursors (e.g., ¹³C-labeled sodium bicarbonate or glycine derivatives) under controlled enzymatic or chemical reactions. Isotopic purity (≥99%) is validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, deuterated analogs (e.g., g-Glu-[1-¹³C]Gly-d₂) require additional steps to ensure isotopic integrity, with purity confirmed by spin-lattice relaxation (T₁) measurements and chromatographic analysis . Stability testing under storage conditions (e.g., temperature, pH) is critical to prevent isotopic scrambling .
Q. Why is the 1-¹³C position in glycine preferred for metabolic flux analysis?
- Methodological Answer : The 1-¹³C label is retained in key metabolic intermediates (e.g., pyruvate, serine) during glycine cleavage, enabling precise tracking of one-carbon (C1) metabolism. For instance, in Chloroflexus aurantiacus, ¹³C-labeled glycine degradation generates methylene-THF, which is traced via MS to elucidate CO₂ fixation pathways . This labeling strategy minimizes isotopic dilution and simplifies data interpretation in isotope-ratio mass spectrometry (IRMS) or NMR-based studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in ¹³C metabolic labeling data when using GLYCINE (1-13C)?
- Methodological Answer : Contradictions often arise from isotopic dilution, competing pathways, or sample heterogeneity. To address this:
- Statistical Validation : Calculate means from ≥3 replicates and exclude outliers using Grubbs’ test to minimize random errors .
- Pathway Inhibition : Use metabolic inhibitors (e.g., methotrexate for folate cycle disruption) to isolate glycine-specific flux .
- Cross-Validation : Compare NMR data (e.g., T₁ relaxation times) with MS labeling patterns to confirm consistency .
Example: Inconsistent ¹³C-alanine labeling resolved by distinguishing PFOR-mediated pyruvate synthesis from 3-hydroxypropionate pathway contributions .
Q. What experimental design considerations optimize GLYCINE (1-13C) in hyperpolarized ¹³C-NMR studies?
- Methodological Answer :
- Probe Design : Deuteration (e.g., g-Glu-[1-¹³C]Gly-d₂) extends hyperpolarized signal lifetime (T₁ = 41 s at 9.4 T vs. 30 s for non-deuterated) by reducing dipole-dipole relaxation .
- Dynamic Phantoms : Incorporate static ¹³C reference chambers (e.g., [1-¹³C]pyruvate) for in-experiment calibration without disrupting the setup .
- Data Acquisition : Use rapid spectral sampling (<1 s intervals) to capture enzymatic conversion kinetics (e.g., g-glutamyl transpeptidase activity) .
Q. How should researchers evaluate the validity of ¹³C metabolic tracing experiments using GLYCINE (1-13C)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure isotopic purity (>97%) and cell permeability (e.g., via LC-MS/MS intracellular quantification) .
- Reproducibility : Report mean ± SD for ≥3 biological replicates and include raw chromatograms/spectra in appendices .
- Ethical Compliance : Adhere to ICMJE standards for chemical safety documentation (e.g., toxicity, storage conditions) .
Data Analysis and Presentation
Q. What statistical methods are appropriate for analyzing ¹³C enrichment data from GLYCINE (1-13C) experiments?
- Methodological Answer :
- Normalization : Express labeling percentages relative to unlabeled controls to correct for background noise .
- Multivariate Analysis : Use PCA or PLS-DA to identify clusters in metabolic flux datasets .
- Error Propagation : Apply Gaussian error propagation to isotopic enrichment calculations (e.g., for alanine labeling in Figure 4A ).
Q. How should conflicting NMR and MS data from GLYCINE (1-13C) studies be reconciled?
- Methodological Answer :
- Source Identification : Check for NMR signal contamination (e.g., solvent peaks) or MS ion suppression .
- Cross-Platform Calibration : Normalize MS data to NMR-derived T₁ relaxation rates using a reference compound .
- Hypothesis Testing : Use Akaike Information Criterion (AIC) to compare competing metabolic models .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
